molecular formula C11H9Br2F3OS B14045858 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14045858
M. Wt: 406.06 g/mol
InChI Key: VPBCOUXCJJDDQK-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of reactions that may include halogenation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(4-bromophenyl)propan-2-one: Lacks the trifluoromethylthio group.

    1-Bromo-1-(4-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromomethyl group.

    1-Bromo-1-(4-(bromomethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.

Uniqueness

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H9Br2F3OS

Molecular Weight

406.06 g/mol

IUPAC Name

1-bromo-1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

VPBCOUXCJJDDQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)SC(F)(F)F)Br

Origin of Product

United States

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